molecular formula C10H17N3O2 B1165916 insulin, Asn(21)-diethylamide(A)- CAS No. 110485-99-9

insulin, Asn(21)-diethylamide(A)-

Cat. No.: B1165916
CAS No.: 110485-99-9
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Discovery and Development of Asn(21)-diethylamide(A)-insulin

The synthesis of insulin, Asn(21)-diethylamide(A)- emerged from systematic investigations into the structural requirements for insulin biological activity, particularly focusing on the C-terminal region of the insulin A chain. This compound was developed as part of comprehensive studies examining the possible involvement of the A20-A21 peptide bond in insulin's biological expression. The research team responsible for its synthesis focused on modifying the terminal carboxyl group of asparagine at position 21 of the A chain, converting it to a diethylamide functional group through chemical modification processes.

The development process involved sophisticated chemical synthesis techniques designed to selectively modify the C-terminal amino acid residue while preserving the overall structural integrity of the insulin molecule. The synthetic approach required careful consideration of the insulin molecule's complex disulfide bridge structure, which consists of two interchain disulfide bonds connecting cysteine residues at positions A7-B7 and A20-B19, along with an intrachain disulfide bond within the A chain between positions A6 and A11. The successful synthesis of this analog represented a significant achievement in insulin chemistry, as it required precise control over chemical reactions to avoid disrupting these critical structural elements.

Positioning within Insulin Analog Research

The development of insulin, Asn(21)-diethylamide(A)- occurred within the broader context of insulin analog research that began gaining momentum in the latter half of the 20th century. This compound occupies a unique position in the progression of insulin modifications, as it represents an early attempt to understand the functional significance of specific amino acid positions through systematic chemical alterations. The research era in which this compound was developed preceded the modern insulin analog development that led to commercially available rapid-acting and long-acting insulin analogs approved from 1996 onwards.

Within the scientific timeline of insulin research, this compound's development followed the fundamental work on insulin structure determination by Frederick Sanger in 1951 and the crystal structure elucidation by Dorothy Hodgkin in 1969. The synthesis of insulin, Asn(21)-diethylamide(A)- contributed to the foundational understanding that would later inform the development of therapeutic insulin analogs such as insulin lispro (approved 1996), insulin aspart (approved 2000), and insulin glulisine (approved 2004).

The compound's research significance extends beyond its immediate biological properties, as it helped establish methodological approaches for evaluating structure-activity relationships in insulin analogs. The comparative studies involving this compound and related modifications, such as the simple asparaginamide analog, demonstrated the importance of systematic chemical variation in understanding hormone function.

Nomenclature and Chemical Classification

Insulin, Asn(21)-diethylamide(A)- follows established nomenclature conventions for insulin analogs, where modifications are designated by specifying the position, original amino acid, and the nature of the chemical change. The systematic name reflects the conversion of the asparagine residue at position 21 of the A chain to its diethylamide derivative. This nomenclature system allows for precise identification of the specific modification among the numerous possible insulin variants.

The chemical classification of this compound places it within the category of synthetic insulin analogs, specifically as a C-terminal A chain modification. The molecular structure maintains the fundamental insulin architecture consisting of two peptide chains: the A chain composed of 21 amino acids and the B chain consisting of 30 amino acids. The modification involves the replacement of the terminal carboxyl group of asparagine with a diethylamide functional group, altering the electrochemical properties of the C-terminal region while preserving the overall protein fold.

From a chemical perspective, the diethylamide modification introduces a tertiary amide group at the C-terminus, which significantly alters the electronic environment compared to the natural carboxylate group present in native insulin. This modification affects the hydrogen bonding potential and the overall charge distribution of the molecule, factors that contribute to the observed differences in biological activity compared to the parent compound.

Rationale for Modifying the A21 Position

The selection of position A21 for chemical modification was based on several compelling scientific rationales derived from structural and functional studies of insulin. The asparagine residue at position A21 represents the C-terminal amino acid of the insulin A chain and is invariant across all known insulin molecules from hagfish through birds to mammals, suggesting fundamental importance for insulin function. This evolutionary conservation provided strong evidence that modifications at this position would yield insights into essential structural requirements for biological activity.

Research investigating the conformational behavior of insulin demonstrated that residue A21 exhibits conformational correlation and coupled motion with the B25 side chain, indicating its involvement in critical intermolecular interactions. Detailed crystallographic analysis revealed that residue A21 can affect insulin receptor binding through interaction with the B25 side chain and the B chain C-terminal segment, potentially assisting the B25 side chain in rearranging into its active conformation during receptor engagement.

The specific choice to create a diethylamide derivative was motivated by the need to understand how modifications to the electrochemical properties of the A21 carboxyl group would influence biological function. Previous studies had demonstrated that simple removal of the asparagine residue (creating a des-asparagine analog) resulted in dramatically reduced biological activity (less than 4% of natural hormone activity). The diethylamide modification provided a means to investigate whether the length and electronic properties of the C-terminal group could be optimized to restore or enhance biological function.

The research hypothesis underlying this modification centered on the potential role of the A20-A21 amide bond in insulin's mechanism of action. By converting the terminal carboxyl group to a diethylamide, researchers aimed to probe the importance of specific hydrogen bonding interactions and charge distributions in the C-terminal region. The resulting biological data from this compound contributed significantly to understanding the structural basis of insulin function and informed subsequent analog development efforts.

Compound Receptor Binding Activity (% relative to bovine insulin) Biological Activity (% relative to bovine insulin) Key Structural Modification
Native Bovine Insulin 100 100 No modification
[21-Asparagine diethylamide-A]insulin 48 56 Diethylamide group at A21
[21-Asparaginamide-A]insulin ~60 ~13 Simple amide at A21
[21-Desasparagine-A]insulin Not reported <4 Removal of A21 residue

The divergence between receptor binding activity and biological activity observed with insulin, Asn(21)-diethylamide(A)- (48% and 56% respectively) compared to the dramatic divergence seen with the simple asparaginamide analog (60% and 13% respectively) provided crucial evidence for the importance of the electrochemical properties of the A21 modification. This data supported the hypothesis that the negativity of the carbonyl oxygen in the C-terminal amino acid residue plays a critical role in modulating biological activity independent of receptor binding affinity.

Properties

CAS No.

110485-99-9

Molecular Formula

C10H17N3O2

Synonyms

insulin, Asn(21)-diethylamide(A)-

Origin of Product

United States

Comparison with Similar Compounds

Research Implications and Gaps

  • Stability : Diethylamide substitution could reduce deamidation rates by protecting the Asn A21 side chain, extending shelf life.
  • Aggregation : The diethyl group might sterically hinder fibril nucleation, contrasting with deamidated forms that aggregate similarly to native insulin .
  • Receptor Binding : Modifications at A21 could perturb interactions with the insulin receptor’s L1 domain, which engages residues A19–A21 .

Q & A

Basic Research: How is insulin, Asn(21)-diethylamide(A)- structurally characterized to confirm its modified A-chain configuration?

Answer:

  • Peptide Mapping : Use reversed-phase HPLC with phosphate/perchlorate buffer gradients (e.g., 7–57% acetonitrile) to resolve enzymatic digests of the analog. Compare retention times and peak patterns to unmodified insulin to identify Asn(21) diethylamide substitution .
  • NMR Spectroscopy : Analyze chemical shifts in the A-chain region (particularly residue 21) to confirm diethylamide substitution and rule out unintended modifications. Validate with reference standards .
  • Mass Spectrometry : Perform high-resolution LC-MS to verify molecular weight (expected increase of ~86 Da due to diethylamide substitution) and fragmentation patterns .

Advanced Research: What experimental designs are optimal for assessing the aggregation kinetics of insulin, Asn(21)-diethylamide(A)- compared to rapid-acting analogs?

Answer:

  • Dynamic Light Scattering (DLS) : Monitor hydrodynamic radius changes under stress conditions (e.g., 37°C, mechanical agitation) to quantify aggregation rates. Compare with insulin lispro or aspart analogs to identify stability differences .
  • Raman Spectroscopy : Track conformational shifts (e.g., α-helix to β-sheet transitions) during aggregation. Correlate with DLS data to distinguish between reversible self-association and irreversible fibrillation .
  • Accelerated Stability Studies : Use design-of-experiment (DoE) models to test pH (4.0–7.4), ionic strength, and excipient effects on aggregation. Validate with pharmacopeial purity criteria (e.g., ≤4.0% total impurities excluding A21-desamido derivatives) .

Basic Research: How is pharmacopeial compliance validated for insulin, Asn(21)-diethylamide(A)- formulations?

Answer:

  • Related Compounds Test : Apply USP monographs for insulin analogs using HPLC with UV detection (214 nm). Quantify A21-desamido derivatives (≤1.5%) and total impurities (≤4.0%) using validated reference standards .
  • Zinc Content Assay : Perform atomic absorption spectroscopy to ensure zinc levels (14–35 µg per 100 units) align with hexamer stabilization requirements .
  • Bioidentity Testing : Validate receptor-binding affinity via radioimmunoassay (RIA) or surface plasmon resonance (SPR), comparing EC50 values to human insulin .

Advanced Research: What methodologies resolve contradictions between in vitro receptor affinity and in vivo metabolic activity data for this analog?

Answer:

  • Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling : Conduct euglycemic clamp studies in animal models to correlate time-action profiles (Tmax, AUC) with in vitro receptor binding data. Adjust for plasma protein binding differences .
  • Tissue-Specific Uptake Studies : Use radiolabeled analogs in perfused liver/kidney models to quantify tissue distribution disparities not predicted by receptor assays .
  • Structural Dynamics Analysis : Apply molecular dynamics simulations to assess how diethylamide substitution alters insulin-receptor interface flexibility, potentially explaining potency mismatches .

Basic Research: How are clinical trials for insulin, Asn(21)-diethylamide(A)- designed to meet ethical and statistical rigor in special populations (e.g., renal impairment)?

Answer:

  • Stratified Randomization : Use CKD staging (eGFR thresholds) to allocate participants, ensuring balanced representation of renal impairment subgroups .
  • Endpoint Selection : Prioritize glycemic variability (e.g., coefficient of variation) over HbA1c in populations with altered red cell turnover. Validate with continuous glucose monitoring (CGM) .
  • Safety Monitoring : Include frequent fructosamine/glycated albumin assays to detect rapid glycemic changes obscured by HbA1c in dialysis-dependent patients .

Advanced Research: How can contradictory findings in thermal stability studies of this analog be systematically analyzed?

Answer:

  • Multivariate Analysis : Apply principal component analysis (PCA) to DSC and FTIR datasets to identify latent variables (e.g., excipient interactions, residual solvents) driving stability discrepancies .
  • Forced Degradation Studies : Compare degradation pathways under oxidative, thermal, and photolytic stress. Use LC-MS/MS to characterize degradation products and trace origins of variability .
  • Cross-Study Harmonization : Reanalyze raw data from conflicting studies using standardized metrics (e.g., Tonset from DSC thermograms) to reduce methodological bias .

Basic Research: What analytical methods are validated for quantifying residual host cell proteins (HCPs) in insulin, Asn(21)-diethylamide(A)- production?

Answer:

  • ELISA with Anti-HCP Antibodies : Use orthogonal assays (e.g., 2D-DIGE/Western blot) to ensure ≤10 ppm HCP limits. Include spike-recovery experiments to validate assay accuracy .
  • Proteomic Profiling : Perform LC-MS/MS with tryptic digests of bulk drug substance to identify species-specific HCPs (e.g., E. coli vs. yeast expression systems) .

Advanced Research: What in silico approaches predict the impact of Asn(21)-diethylamide substitution on insulin fibrillation propensity?

Answer:

  • Molecular Dynamics (MD) Simulations : Model the analog’s conformational ensemble in aqueous and lipid interfaces. Calculate free energy barriers to β-sheet formation .
  • Machine Learning Classifiers : Train algorithms on datasets of insulin analog sequences and fibrillation rates (e.g., from Thioflavin T assays) to predict aggregation risk .

Basic Research: How is formulation stability tested under real-world storage conditions for this analog?

Answer:

  • ICH Q1A Guidelines : Conduct long-term (25°C/60% RH) and accelerated (40°C/75% RH) stability studies. Monitor subvisible particles via microflow imaging .
  • Forced Agitation Studies : Use orbital shaking (≥300 rpm) to simulate mechanical stress during transport. Assess aggregation via SEC-HPLC .

Advanced Research: What receptor-binding assays differentiate the diethylamide analog’s activity from endogenous insulin?

Answer:

  • SPR-Based Binding Kinetics : Immobilize insulin receptor isoforms (IR-A/IR-B) on sensor chips. Compare kon/koff rates and binding stoichiometry to human insulin .
  • Cellular Glycogen Synthesis Assays : Use HepG2 cells with siRNA-mediated IR knockdown to isolate contributions from IGF-1 receptor cross-reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.